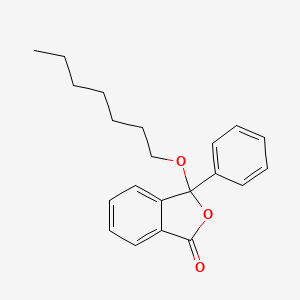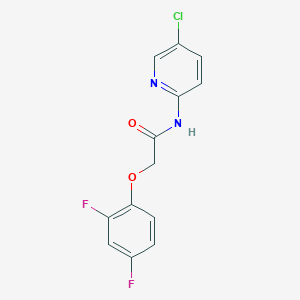![molecular formula C17H15NO3 B5213636 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B5213636.png)
9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one, also known as TDQ or TDOQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. TDQ is a bicyclic compound that contains a quinoline ring fused with a dioxin ring system, and a phenyl group attached to the quinoline ring.
作用機序
The mechanism of action of 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis, protein synthesis, and cell division. 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has been shown to exhibit various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and mitochondrial function. 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has been reported to reduce the levels of reactive oxygen species and lipid peroxidation in cells, indicating its potential as an antioxidant. 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one also inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. Furthermore, 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has been shown to improve mitochondrial function by increasing the activity of respiratory complexes and reducing mitochondrial membrane potential.
実験室実験の利点と制限
9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has several advantages for laboratory experiments, including its relatively simple synthesis, low toxicity, and broad-spectrum activity against cancer cells and viruses. However, 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one also has some limitations, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. Additionally, 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one can exhibit non-specific binding to proteins and other biomolecules, which can interfere with its activity and specificity.
将来の方向性
Future research directions for 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one include the development of more efficient and selective synthesis methods, the elucidation of its mechanism of action, and the evaluation of its efficacy and safety in animal models and clinical trials. Additionally, the modification of 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one's chemical structure to improve its solubility, bioavailability, and specificity could lead to the development of more potent and effective analogs with a wider range of applications in various fields.
合成法
9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one can be synthesized through various methods, including the Pictet-Spengler reaction, cyclization of 2-(2-aminophenyl)-3-hydroxy-1,4-naphthoquinone, and the condensation of 2,3-dihydroxybenzaldehyde with 2-phenyl-1,2,3,4-tetrahydroquinoline-4-one. The Pictet-Spengler reaction involves the condensation of an amino group with an aldehyde or ketone in the presence of an acid catalyst, resulting in the formation of a tetrahydro-β-carboline intermediate. The intermediate undergoes cyclization to form 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one.
科学的研究の応用
9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has been demonstrated to exhibit various biological activities, including anticancer, antiviral, and antibacterial properties. Several studies have reported that 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one exhibits a potent cytotoxic effect against various cancer cell lines, including breast, lung, and colon cancer cells. 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has also been shown to inhibit the replication of hepatitis C virus and herpes simplex virus type 1. Additionally, 9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
9-phenyl-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-17-9-12(11-4-2-1-3-5-11)13-8-15-16(10-14(13)18-17)21-7-6-20-15/h1-5,8,10,12H,6-7,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLBBDSIGSAIQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(CC(=O)NC3=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5213556.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B5213567.png)
![4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5213574.png)
![4-(acetylamino)-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5213583.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-1-piperidinamine](/img/structure/B5213591.png)
![4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5213597.png)

![methyl N-[[2-({N-[(benzyloxy)carbonyl]-beta-alanyl}amino)-5-bromophenyl](phenyl)methyl]glycinate](/img/structure/B5213617.png)
![5-{[(2-furylmethyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213625.png)


![1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine](/img/structure/B5213637.png)
![N~2~-(2,3-dichlorophenyl)-N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5213645.png)
